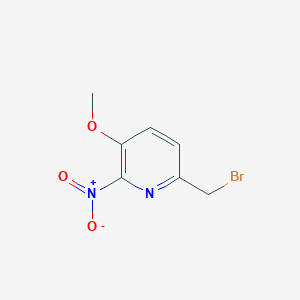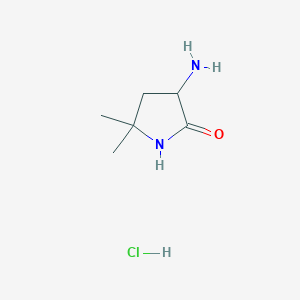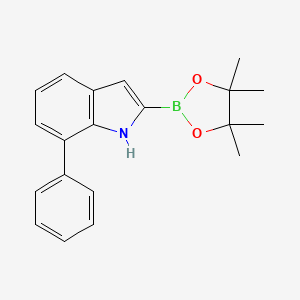
7-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a chemical compound with the molecular formula C20H22BNO2. This compound is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the dioxaborolane group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated indole in the presence of a palladium catalyst.
Attachment of the Dioxaborolane Group: The final step involves the borylation of the indole derivative using bis(pinacolato)diboron in the presence of a base and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen, forming N-oxides.
Reduction: Reduction reactions can target the phenyl group or the indole ring, leading to various hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitronium ions are used under acidic or basic conditions.
Major Products
Oxidation: Indole N-oxides
Reduction: Hydrogenated indole derivatives
Substitution: Halogenated or nitrated indole derivatives
Wissenschaftliche Forschungsanwendungen
7-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors due to its ability to interact with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 7-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes. The indole core can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to similar compounds, 7-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the presence of both the indole core and the dioxaborolane group. This combination allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C20H22BNO2 |
|---|---|
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
7-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
InChI |
InChI=1S/C20H22BNO2/c1-19(2)20(3,4)24-21(23-19)17-13-15-11-8-12-16(18(15)22-17)14-9-6-5-7-10-14/h5-13,22H,1-4H3 |
InChI-Schlüssel |
MIBWMJMDPZBFRW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C(=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2-Hydroxyethoxy)-3-oxopropyl]phenylphosphinic acid](/img/structure/B8587960.png)
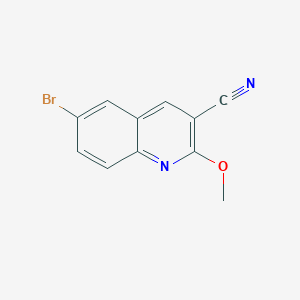
![N-[4-Chloro-2-(pyridine-3-carbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B8587979.png)
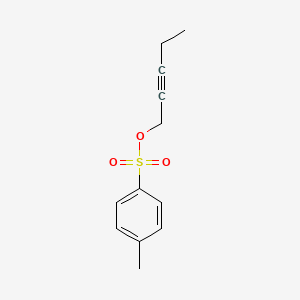
![1-[4-(2-Bromoethoxy)phenoxy]-3,5-difluorobenzene](/img/structure/B8587990.png)
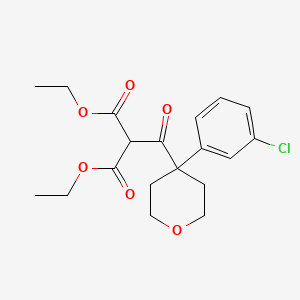
![1-[N-(prop-2-yl)sulphamoyl]-3-hydroxybenzene](/img/structure/B8588007.png)
![2-[(2-Methoxyphenoxy)methyl]morpholine](/img/structure/B8588021.png)
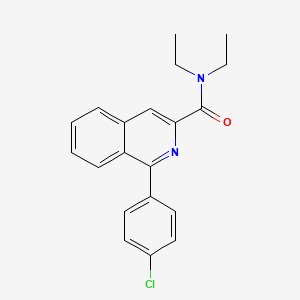
![1-Benzyl-1-(cyanoacetyl)-3-[3-(methylthio)phenyl]urea](/img/structure/B8588034.png)
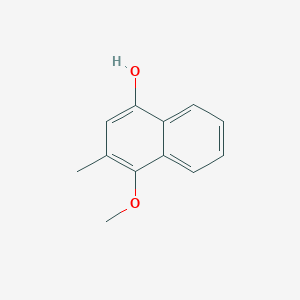
![[1,1'-Bis(DI-cyclohexylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B8588051.png)
